molecular formula C8H5ClN2O5 B12665800 Phenol, 4-chloro-2-nitro-6-(2-nitroethenyl)- CAS No. 65923-99-1

Phenol, 4-chloro-2-nitro-6-(2-nitroethenyl)-

Cat. No.: B12665800
CAS No.: 65923-99-1
M. Wt: 244.59 g/mol
InChI Key: HIFNWMYZCKNMRR-OWOJBTEDSA-N
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Description

Phenol, 4-chloro-2-nitro-6-(2-nitroethenyl)- is a complex organic compound with the molecular formula C8H5ClN2O5 This compound is characterized by the presence of a phenol group substituted with chlorine, nitro, and nitroethenyl groups

Chemical Reactions Analysis

Phenol, 4-chloro-2-nitro-6-(2-nitroethenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Phenol, 4-chloro-2-nitro-6-(2-nitroethenyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4-chloro-2-nitro-6-(2-nitroethenyl)- involves its interaction with molecular targets through its reactive functional groups. The nitro groups can participate in redox reactions, while the phenol group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Phenol, 4-chloro-2-nitro-6-(2-nitroethenyl)- can be compared with similar compounds such as:

Properties

CAS No.

65923-99-1

Molecular Formula

C8H5ClN2O5

Molecular Weight

244.59 g/mol

IUPAC Name

4-chloro-2-nitro-6-[(E)-2-nitroethenyl]phenol

InChI

InChI=1S/C8H5ClN2O5/c9-6-3-5(1-2-10(13)14)8(12)7(4-6)11(15)16/h1-4,12H/b2-1+

InChI Key

HIFNWMYZCKNMRR-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=C/[N+](=O)[O-])O)[N+](=O)[O-])Cl

Canonical SMILES

C1=C(C=C(C(=C1C=C[N+](=O)[O-])O)[N+](=O)[O-])Cl

Origin of Product

United States

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